![molecular formula C8H12N2OS B3301590 [(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone CAS No. 910780-61-9](/img/structure/B3301590.png)

[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone

Vue d'ensemble

Description

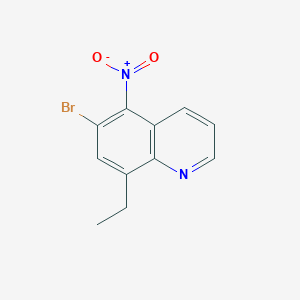

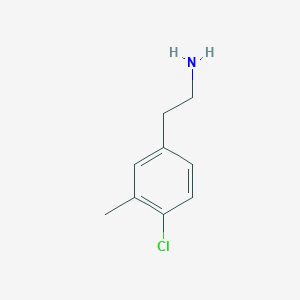

“[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone” is a chemical compound with the CAS Number: 910780-61-9. It has a molecular weight of 184.26 and its IUPAC name is N-(4-aminophenyl)-S-methylmethanesulfinamide . It is typically stored at room temperature and is available in powder form .

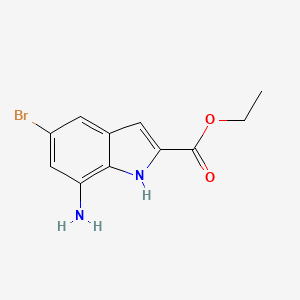

Molecular Structure Analysis

The molecular formula of “[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone” is C8H12N2OS . The InChI code is 1S/C8H12N2OS/c1-12(2,11)10-8-5-3-7(9)4-6-8/h3-6H,1,9H2,2H3,(H,10,11) .Physical And Chemical Properties Analysis

“[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone” is a powder that is stored at room temperature . The boiling point and other physical properties are not specified in the available resources .Applications De Recherche Scientifique

Synthesis Techniques : Efficient procedures have been developed for preparing iminoquinone derivatives from anilines using specific oxidation methods in dimethyl sulfoxide (DMSO), highlighting a general approach to compounds consisting of an imino-quinone moiety with a wide range of functional groups. These methods postulate a Single Electron Transfer (SET) process to explain the oxidation pathway (Heng-Chang Ma & X. Jiang, 2007).

Tautomeric Behavior : The tautomeric forms of molecules like 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide have been identified using infrared and nuclear magnetic resonance spectroscopic methods. These studies suggest the presence of both amino and imino conformers, which are crucial for understanding their pharmaceutical and biological activities (Aliye Gediz Erturk et al., 2016).

Analytical Applications : The voltammetric behavior and analytical applications of certain imino derivatives have been critically studied, with some compounds showing promise in antimicrobial activities and in the removal/separation of specific metals from water, indicating their potential in environmental and biomedical research (M. Makki et al., 2016).

Base-Induced Chemiluminescence : Investigations into the base-induced decomposition of sulfanyl-substituted dioxetanes, derived from specific imino compounds, have shown the ability to emit light under certain conditions. This property could be leveraged in the development of chemiluminescent probes and sensors for various applications (N. Watanabe et al., 2010).

Catalytic and Antimicrobial Applications

Catalyst-Free Reactions : A study detailed the use of dimethyl sulfoxide–nitric acid combinations for cyanations or azidations of imines, showcasing a metal-free method that enhances the synthesis of α-diarylmethine imino sulfanone. Such methodologies underscore the importance of environmentally friendly reactions in organic synthesis (M. Nasseri et al., 2019).

Antimicrobial Activity : The antimicrobial activity of Schiff bases derived from sulfanylphenyl imino compounds has been explored, demonstrating significant efficacy against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (M. Behpour et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-12(2,11)10-8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJRYDOEXOBYJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NC1=CC=C(C=C1)N)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-oxo-6-(trifluoromethyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3301539.png)

![2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B3301573.png)